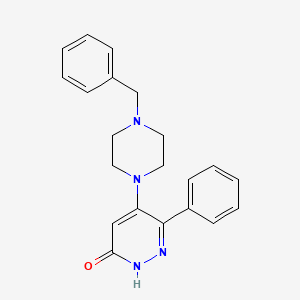

5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Benzylpiperazino)-6-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a benzylpiperazine moiety attached to a pyridazinone core, which imparts unique chemical and biological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-benzylpiperazine with 6-phenyl-3(2H)-pyridazinone under specific conditions. One common method involves the use of a reductive amination reaction, where 4-benzylpiperazine is reacted with an aldehyde or ketone derivative of 6-phenyl-3(2H)-pyridazinone in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Benzylpiperazino)-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

- Analgesic Activity : Several studies have indicated that derivatives of pyridazinones, including 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone, demonstrate potent analgesic effects. These compounds have been reported to provide pain relief without the common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anti-inflammatory Effects : The presence of specific substituents on the pyridazinone ring enhances the anti-inflammatory properties of the compound. Research indicates that these derivatives can inhibit inflammatory pathways effectively, making them suitable for treating conditions characterized by inflammation .

- Monoamine Oxidase Inhibition : The compound has shown potential as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition is crucial for increasing the availability of neurotransmitters in the brain, thereby improving mood and cognitive function .

Medicinal Chemistry Applications

The synthesis and modification of this compound have led to various derivatives with enhanced biological activities:

- Synthesis Techniques : Various synthetic routes have been explored to produce this compound and its analogs, utilizing microwave-assisted methods and standard organic synthesis techniques. These methods allow for the rapid generation of compounds for biological testing .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how structural modifications influence the biological activity of pyridazinone derivatives. For instance, substituents at specific positions on the phenyl ring significantly affect their potency as MAO-B inhibitors .

Therapeutic Potential

The therapeutic implications of this compound are vast:

- Neurological Disorders : Given its role as a MAO-B inhibitor, this compound holds promise in treating neurodegenerative disorders. Its ability to modulate neurotransmitter levels could lead to improved therapeutic outcomes in conditions like Alzheimer's and Parkinson's diseases .

- Pain Management : The analgesic properties suggest potential applications in pain management therapies, particularly for patients who are sensitive to NSAIDs or require chronic pain relief without gastrointestinal side effects .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of pyridazinone derivatives:

Mecanismo De Acción

The mechanism of action of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol

Uniqueness

5-(4-Benzylpiperazino)-6-phenyl-3(2H)-pyridazinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylpiperazine moiety with a pyridazinone core makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Actividad Biológica

5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications, particularly focusing on its enzyme inhibition properties and cytotoxicity.

Chemical Structure and Properties

- Chemical Formula : C21H22N4O

- CAS Number : 56501-68-9

- Molecular Weight : 350.43 g/mol

The compound features a pyridazinone core substituted with a benzylpiperazine moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate piperazine derivatives with pyridazinone precursors. Various synthetic routes have been explored to optimize yield and purity, ensuring that the final product retains the desired pharmacological properties.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the catabolism of neurotransmitters.

- MAO-A and MAO-B Inhibition : Studies indicate that certain derivatives of pyridazinones exhibit selective inhibition of MAO-B, which is associated with neurodegenerative diseases like Alzheimer's. For instance, derivatives with specific substitutions demonstrated IC50 values as low as 0.013 µM for MAO-B, indicating potent activity .

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B | 0.013 | 120.8 |

| T3 | MAO-B | 0.039 | 107.4 |

These findings suggest that modifications to the piperazine or phenyl groups can significantly enhance inhibitory potency against MAO-B while maintaining selectivity over MAO-A.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of potential therapeutic agents. The cytotoxic effects of this compound have been evaluated using various cell lines:

- L929 Fibroblast Cells : The compound exhibited low cytotoxicity at concentrations up to 120 µM, with IC50 values indicating that it does not significantly impair cell viability compared to other tested derivatives .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| T6 | L929 | >120 |

| T3 | L929 | 27.05 |

This suggests that T6 may be a safer candidate for further development due to its favorable cytotoxic profile.

Case Studies and Research Findings

- Neuroprotective Potential : A study highlighted the neuroprotective effects of pyridazinone derivatives on neuronal cells, showing that selective MAO-B inhibitors can mitigate oxidative stress-induced damage .

- Cardiotonic Activity : Another investigation into related pyridazinone compounds revealed potential cardiotonic effects, suggesting a broader therapeutic application beyond neuroprotection .

- Structure-Activity Relationships (SAR) : Research has established that specific substitutions on the phenyl ring significantly influence both enzyme inhibition and cytotoxicity, guiding future synthetic efforts to optimize pharmacological profiles .

Propiedades

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-phenyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-20-15-19(21(23-22-20)18-9-5-2-6-10-18)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKYFGVFBRJRCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.